5,6,7,8-Tetrahydroquinolin-7-ol
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Overview
Description
5,6,7,8-Tetrahydroquinolin-7-ol is a heterocyclic organic compound with the molecular formula C9H11NO. It is a derivative of quinoline, featuring a partially saturated ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroquinolin-7-ol typically involves the reduction of quinoline derivatives. One common method includes the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. Another approach involves the reduction of quinoline using sodium borohydride (NaBH4) in an alcohol solvent .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation reactors with efficient catalysts can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydroquinolin-7-ol undergoes various chemical reactions, including:
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Common Reagents and Conditions:
Oxidation: MnO2, KMnO4, or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, catalytic hydrogenation with Pd/C.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
- Quinolin-7-one (oxidation product)
- Fully saturated quinoline derivatives (reduction products)
- Halogenated quinoline derivatives (substitution products) .
Scientific Research Applications
5,6,7,8-Tetrahydroquinolin-7-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroquinolin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce oxidative stress in cancer cells by disrupting the balance of reactive oxygen species (ROS), leading to cell death via autophagy and apoptosis. The compound may also inhibit key enzymes and signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Isoquinoline: Another heterocyclic compound with a structure similar to quinoline but with the nitrogen atom positioned differently.
Tetrahydroquinoline: A fully saturated derivative of quinoline, differing from this compound by the absence of the hydroxyl group.
Uniqueness: this compound is unique due to its partially saturated ring structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its fully aromatic or fully saturated counterparts .
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinolin-7-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h1-2,5,8,11H,3-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIKLMFKOVAACS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1O)N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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